5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride
Overview
Description
The compound contains several functional groups, including a quinoline, a thioether, an ether, a morpholine, and a pyranone. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the trifluoromethyl group, the thioether linkage, the ether linkage, and the morpholine group. The final step would likely involve the formation of the pyranone ring.Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinoline and pyranone rings are likely to contribute to the rigidity of the molecule, while the ether and thioether linkages provide flexibility. The morpholine ring could potentially participate in hydrogen bonding interactions.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyranone ring could potentially undergo nucleophilic addition reactions, while the quinoline ring could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any additional functional groups. However, based on its structure, we can predict that it is likely to be a solid at room temperature, and that it is likely to have moderate to high solubility in organic solvents.Scientific Research Applications
Anti-Corrosion Performance
Research indicates that certain derivatives of hydroxyquinoline show significant potential as anti-corrosion agents for metals in acidic environments. For example, 8-hydroxyquinoline derivatives demonstrated high efficiency in protecting mild steel, with studies utilizing weight loss, electrochemical techniques, and molecular dynamics simulations to assess their performance (Douche et al., 2020).
Antimicrobial Properties
Several quinoline derivatives, including those related to the compound , have been synthesized and found to possess antimicrobial properties. These compounds have been tested against various bacterial and fungal species, indicating their potential use in treating infections or in developing new antibiotics (Holla et al., 2006).
Antimalarial and Antimicrobial Activities
Derivatives of hydroxyquinolinones, closely related to the compound , have been investigated for their antimalarial and antimicrobial activities. Some of these derivatives have shown potent activities against malaria and other microbial infections, highlighting their potential in pharmaceutical applications (Sarveswari et al., 2014).
Cytotoxicity and Potential Cancer Treatment Applications
Research into various quinoline derivatives has also explored their cytotoxic effects, particularly in the context of potential cancer treatments. For instance, a study synthesized polysubstituted methanones and evaluated their cytotoxicity in human leukocytes, suggesting their potential use in oncology (Bonacorso et al., 2016).
Antioxidant Properties in Lubricating Grease
Quinoline derivatives have been investigated for their antioxidant properties, particularly in the context of industrial applications like lubricating greases. Studies have shown that these compounds can effectively inhibit oxidation in lubricating systems (Hussein et al., 2016).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures.
Future Directions
The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate. Alternatively, it could be used as a starting point for the synthesis of a variety of other compounds.
Please note that these are general insights based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more specific information, further experimental studies would be needed.
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N2O4S.2ClH/c26-25(27,28)18-4-5-20-21(14-18)29-7-6-24(20)35-13-3-1-2-10-33-23-17-34-19(15-22(23)31)16-30-8-11-32-12-9-30;;/h4-7,14-15,17H,1-3,8-13,16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSECOAJFCKFQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl2F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride | |
CAS RN |
754240-09-0 | |
Record name | EHT 1864 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754240090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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